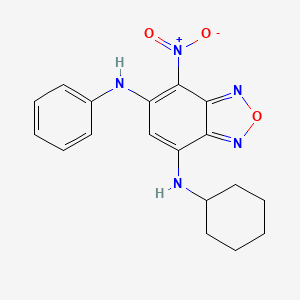
2-methoxy-N-(2-methoxy-1-methylethyl)-4-(methylthio)benzamide
Vue d'ensemble
Description
2-methoxy-N-(2-methoxy-1-methylethyl)-4-(methylthio)benzamide, also known as PD0325901, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been widely used in scientific research for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
2-methoxy-N-(2-methoxy-1-methylethyl)-4-(methylthio)benzamide selectively inhibits the MAPK pathway by targeting the mitogen-activated protein kinase kinase (MEK) enzyme. MEK is a critical component of the MAPK pathway, which regulates cell growth, differentiation, and survival. This compound binds to the ATP-binding site of MEK and prevents its phosphorylation, thereby inhibiting the downstream signaling cascade.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in various diseases. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including melanoma, pancreatic cancer, and breast cancer. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce cardiac fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(2-methoxy-1-methylethyl)-4-(methylthio)benzamide has several advantages for lab experiments. It is a selective inhibitor of the MAPK pathway, which makes it an ideal tool for studying the role of this pathway in various diseases. This compound has also been shown to have low toxicity in preclinical studies, which makes it a safe compound for in vitro and in vivo experiments. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
2-methoxy-N-(2-methoxy-1-methylethyl)-4-(methylthio)benzamide has several potential future directions for scientific research. One of the directions is to investigate its potential therapeutic effects in combination with other drugs or therapies. This compound has been shown to enhance the therapeutic effects of other drugs, such as chemotherapy and immunotherapy, in various cancers. Another direction is to investigate its potential therapeutic effects in other diseases, such as autoimmune diseases and metabolic disorders. Finally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for better use in scientific research.
Applications De Recherche Scientifique
2-methoxy-N-(2-methoxy-1-methylethyl)-4-(methylthio)benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the MAPK pathway, which plays a critical role in cell proliferation, differentiation, and survival. This compound has been used in various preclinical and clinical studies to investigate its potential therapeutic effects in cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-methoxy-N-(1-methoxypropan-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-9(8-16-2)14-13(15)11-6-5-10(18-4)7-12(11)17-3/h5-7,9H,8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXRAOVAHMXZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=C(C=C(C=C1)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3955771.png)
![propyl 4-({[(3,5-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3955773.png)
methanol](/img/structure/B3955781.png)
![3,5-dimethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955787.png)
![3-(1-azepanylcarbonyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3955792.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B3955806.png)
![17-(2-methoxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3955821.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B3955825.png)
![ethyl 1-[(4-chlorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3955831.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxypropanamide](/img/structure/B3955838.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3955852.png)
![2-[4-(4-tert-butylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3955860.png)